molecular formula C25H21NO5 B6544088 3-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929504-79-0

3-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B6544088
CAS No.: 929504-79-0
M. Wt: 415.4 g/mol
InChI Key: IUCQXVCTPGXMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a characterized research compound recognized for its potent and selective inhibition of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Its primary mechanism of action involves targeting the ATP-binding pocket of FGFRs, most notably FGFR1, thereby suppressing receptor autophosphorylation and subsequent downstream signaling cascades . This specific activity makes it an essential pharmacological tool for dissecting the complex roles of FGFR-driven pathways in physiological and disease contexts. Researchers utilize this compound extensively in oncological studies to investigate tumor cell proliferation, angiogenesis, and metastasis in various cancer models, particularly those with documented FGFR amplifications or mutations . Beyond cancer research, it is also applied in developmental biology and research into tissue repair and fibrosis, where FGFR signaling is a critical mediator. The value of this inhibitor lies in its ability to provide high-quality, mechanistic insights into cellular processes, facilitating the validation of FGFR as a therapeutic target and contributing to the foundational knowledge required for future drug discovery efforts.

Properties

IUPAC Name

3-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15-21-11-10-18(26-25(28)17-7-5-9-20(13-17)30-3)14-22(21)31-24(15)23(27)16-6-4-8-19(12-16)29-2/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCQXVCTPGXMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted benzamides .

Scientific Research Applications

3-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Positional Isomerism

4-Methoxy-N-[2-(3-Methoxybenzoyl)-3-Methyl-1-Benzofuran-6-yl]Benzamide
  • Structural Features : Differs from the target compound by a 4-methoxy group on the benzamide (vs. 3-methoxy).
  • Molecular Formula: C₂₅H₂₁NO₅ (MW: 415.4 g/mol).
N-[2-(3-Methoxybenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide
  • Structural Features : Benzamide substitution at position 5 (vs. 6) of the benzofuran ring.
  • Molecular Formula: C₂₃H₁₉NO₄ (MW: 373.4 g/mol).
  • Key Differences : Positional variation reduces steric hindrance, possibly enhancing binding to hydrophobic pockets in target proteins .

Halogen-Substituted Analogs

2-Bromo-N-[2-(3-Methoxybenzoyl)-3-Methyl-1-Benzofuran-6-yl]Benzamide
  • Structural Features : Introduces a bromine atom at position 2 of the benzamide.
  • Molecular Formula: C₂₄H₁₈BrNO₄ (MW: 464.3 g/mol).
  • Key Differences : Bromine’s electron-withdrawing nature enhances electrophilicity, improving interactions with nucleophilic residues in biological targets (e.g., DNA topoisomerases). This compound shows marked anticancer activity in preclinical models .
4-Bromo-N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-6-yl]Benzamide
  • Structural Features : Contains bromine (benzamide) and chlorine (benzoyl) substituents.
  • Molecular Formula: C₂₃H₁₅BrClNO₃ (MW: 468.7 g/mol).

Heterocyclic Replacements

N-[2-(3-Methoxybenzoyl)-3-Methyl-1-Benzofuran-6-yl]Thiophene-2-Carboxamide
  • Structural Features : Replaces benzamide with thiophene-2-carboxamide .
  • Molecular Formula: C₂₂H₁₇NO₄S (MW: 391.4 g/mol).
  • This analog exhibits superior antimicrobial activity compared to benzamide derivatives .

Substitution Pattern Variations

N-[2-(3,4-Dimethoxybenzoyl)-1-Benzofuran-3-yl]-4-Chlorobenzamide
  • Structural Features : 3,4-Dimethoxybenzoyl and 4-chlorobenzamide groups.
  • Molecular Formula : C₂₃H₁₇ClN₂O₅ (MW: 448.8 g/mol).
  • Key Differences : The additional methoxy and chloro groups enhance binding affinity to inflammatory mediators (e.g., COX-2), as shown in comparative SAR studies .

Structural-Activity Relationship (SAR) Insights

  • Methoxy Groups : The 3-methoxy position on benzamide/benzoyl is critical for hydrogen bonding with target proteins. Shifting to 4-methoxy () reduces activity due to misalignment with receptor sites .
  • Halogenation : Bromine/chlorine substituents improve cytotoxicity but may increase metabolic instability .
  • Heterocycles : Thiophene-based analogs () show enhanced antimicrobial profiles, likely due to increased lipophilicity and sulfur-mediated interactions .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Bioactivity Reference
Target Compound C₂₅H₂₁NO₅ 415.4 3-MeO-benzamide, 3-MeO-benzoyl Anticancer, anti-inflammatory
4-MeO-Benzamide Analog C₂₅H₂₁NO₅ 415.4 4-MeO-benzamide Reduced activity vs. target
2-Bromo-Benzamide Analog C₂₄H₁₈BrNO₄ 464.3 2-Br-benzamide Enhanced anticancer activity
Thiophene-2-Carboxamide Analog C₂₂H₁₇NO₄S 391.4 Thiophene-2-carboxamide Superior antimicrobial
4-Bromo-4-Chloro-Benzamide Analog C₂₃H₁₅BrClNO₃ 468.7 4-Br-benzamide, 4-Cl-benzoyl High cytotoxicity

Biological Activity

3-Methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound characterized by its unique structural features, including methoxy groups, a benzoyl moiety, and a benzofuran unit. This compound belongs to a class of bioactive molecules known for their diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of the compound is C25H21NO6, with a molecular weight of 431.4 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Antiproliferative Activity : The compound's structure suggests potential antiproliferative effects against cancer cell lines. In vitro studies have shown that derivatives with similar structures can inhibit cell growth at low micromolar concentrations, indicating the potential for anticancer applications .
  • Antioxidant Properties : The methoxy groups in the compound are associated with enhanced antioxidant activity. Studies have demonstrated that similar benzofuran derivatives exhibit significant antioxidative effects, which are crucial for protecting cells from oxidative stress .
  • Antibacterial Activity : Some derivatives of benzofuran compounds have shown selective antibacterial activity against Gram-positive bacteria, such as Enterococcus faecalis. This suggests that the compound may possess similar properties worth investigating .

1. Antiproliferative Activity

A study evaluated the antiproliferative effects of various benzofuran derivatives, revealing that certain compounds exhibited IC50 values in the range of 1.2–5.3 μM against different cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer). These findings suggest that structural modifications can enhance biological activity.

CompoundCell LineIC50 (μM)
Compound AMCF-71.2
Compound BHCT 1163.7
Compound CHEK 2935.3

2. Antioxidant Activity

The antioxidant capacity of related compounds was assessed using various assays (DPPH, ABTS). Notably, compounds with methoxy substitutions demonstrated improved antioxidative activity compared to standard antioxidants like BHT.

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
Compound D1015
Compound E812

3. Antibacterial Activity

In another study focusing on antibacterial properties, specific derivatives showed effective inhibition against E. faecalis with minimum inhibitory concentrations (MIC) as low as 8 μM.

CompoundBacterial StrainMIC (μM)
Compound FE. faecalis8
Compound GS. aureus16

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:

  • Receptor Binding : The benzamide group may facilitate binding to various receptors, influencing signaling pathways relevant to cancer progression and inflammation.
  • Enzyme Inhibition : The structural features may inhibit enzymes involved in cancer cell proliferation or oxidative stress pathways.

Q & A

Q. Structural Confirmation Methods

  • NMR spectroscopy : ¹H/¹³C NMR resolves methoxy (-OCH₃) and benzoyl (C=O) groups, with key peaks at δ 3.8–4.0 ppm (methoxy) and δ 165–170 ppm (carbonyl) .
  • X-ray crystallography : Determines the benzofuran ring’s planar conformation and dihedral angles between substituents, critical for SAR analysis .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 458.15) and fragmentation patterns .

What is the proposed mechanism of action for this compound’s biological activity, and how can it be validated?

Mechanistic Hypotheses
The compound likely targets enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory activity) or receptor binding (e.g., estrogen receptor analogs in breast cancer) .
Validation Strategies :

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) or ERα (PDB: 3ERT) .
  • Kinetic assays : Measure IC₅₀ shifts under varying ATP concentrations to identify competitive vs. non-competitive inhibition .

How do structural modifications (e.g., methoxy group position) influence the compound’s bioactivity?

Q. Structure-Activity Relationship (SAR)

  • Methoxy groups : The 3-methoxy position on the benzamide enhances solubility and π-π stacking with hydrophobic enzyme pockets. Shifting to 4-methoxy reduces potency by 40% .
  • Benzofuran substitution : Adding methyl at the 3-position improves metabolic stability but may reduce affinity for polar targets .
    Advanced SAR Design : Use quantitative SAR (QSAR) models to predict logP and polar surface area for optimizing blood-brain barrier penetration .

What analytical methods are critical for assessing purity and stability in long-term storage?

Q. Purity and Stability Protocols

  • HPLC : Use a C18 column with UV detection (λ=254 nm) to monitor degradation; retention time ~12.5 min .
  • Forced degradation studies : Expose to heat (40°C), light, and humidity (75% RH) for 4 weeks to identify labile groups (e.g., benzoyl hydrolysis) .
  • Stabilization : Lyophilization or storage in amber vials under argon increases shelf life to >24 months .

How can computational modeling guide the design of derivatives with enhanced selectivity?

Q. Computational Approaches

  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at the benzamide group) using Schrödinger’s Phase .
  • ADMET prediction : Tools like SwissADME assess bioavailability (%F >50) and cytochrome P450 interactions to minimize off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.